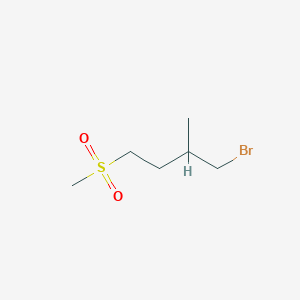
1-Bromo-4-methanesulfonyl-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-methanesulfonyl-2-methylbutane is an organic compound with the molecular formula C6H13BrO2S. It is a brominated alkane with a methanesulfonyl group attached to the fourth carbon and a methyl group on the second carbon. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-methanesulfonyl-2-methylbutane can be synthesized through various methods. One common approach involves the bromination of 4-methanesulfonyl-2-methylbutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-methanesulfonyl-2-methylbutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of sulfonic acids or sulfonates.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-methanesulfonyl-2-methylbutane is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: As an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-methanesulfonyl-2-methylbutane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methanesulfonyl group can undergo oxidation, leading to the formation of sulfonic acids or sulfonates, which are useful in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylbutane: Similar structure but lacks the methanesulfonyl group.
1-Bromo-3-methylbutane: Similar structure with the bromine atom on a different carbon.
2-Bromo-4-methanesulfonylbutane: Similar structure but with the bromine and methanesulfonyl groups on different carbons.
Uniqueness
1-Bromo-4-methanesulfonyl-2-methylbutane is unique due to the presence of both a bromine atom and a methanesulfonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C6H13BrO2S |
|---|---|
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
1-bromo-2-methyl-4-methylsulfonylbutane |
InChI |
InChI=1S/C6H13BrO2S/c1-6(5-7)3-4-10(2,8)9/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
RJPYVWXWBMVJKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCS(=O)(=O)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



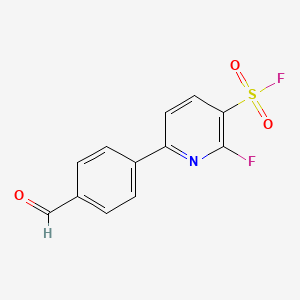
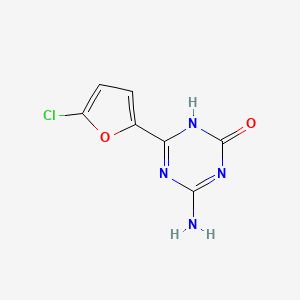
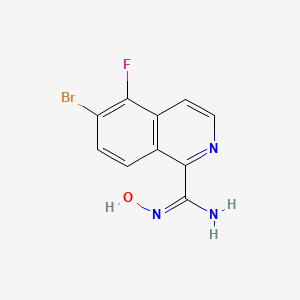

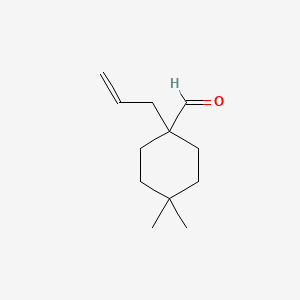
![Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B13179748.png)

![2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol](/img/structure/B13179759.png)
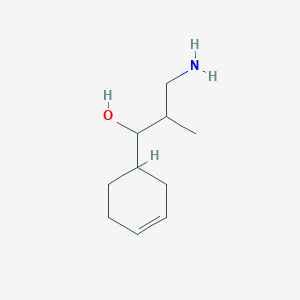


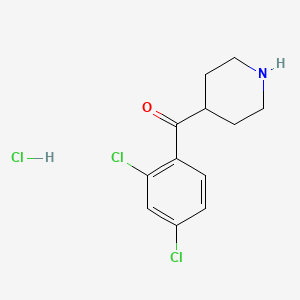
![5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13179803.png)
